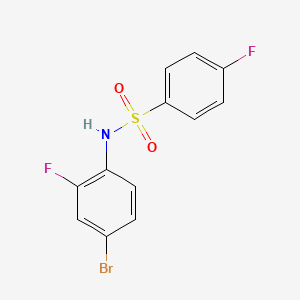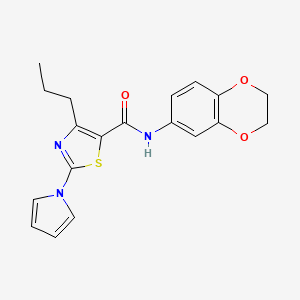![molecular formula C21H21FN2O B11025316 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one](/img/structure/B11025316.png)
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate , is a synthetic compound with the chemical formula C₁₄H₁₅FN₂O₂. Let’s break down its structure:
Core Structure: The compound features a tetrahydroindole ring system fused with a phenylbutanone moiety.
Functional Groups: It contains a fluorine atom (F) at position 8 of the indole ring and a phenyl group (C₆H₅) attached to the butanone side chain.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Other Routes:
- Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group in the butanone side chain may occur.
Substitution: Substitution reactions at the fluorine position are possible.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may interact with biological targets, affecting cellular processes.
Chemical Biology: Investigations into its reactivity and interactions provide insights into chemical mechanisms.
Mechanism of Action
- The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes.
- Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H21FN2O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H21FN2O/c22-16-9-10-19-17(13-16)18-14-24(12-11-20(18)23-19)21(25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,23H,4,7-8,11-12,14H2 |
InChI Key |
VYHSWSHGBIRCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11025233.png)
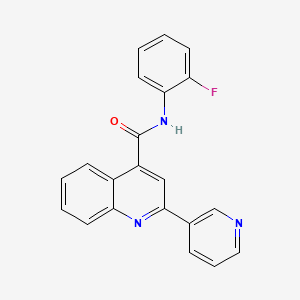
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11025248.png)
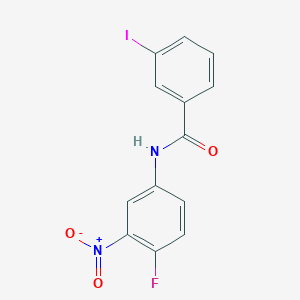
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11025259.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025260.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11025264.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11025278.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11025279.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11025283.png)
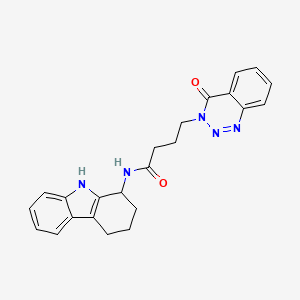
![N-(2-chlorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11025300.png)
